6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. The structure of this compound includes an ethynyl group attached to a bicyclic azabicyclo[2.2.2]octane core, which is further stabilized by the presence of a hydrochloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethynyl-2-azabicyclo[222]octane hydrochloride typically involves the construction of the azabicyclo[22One common method involves the enantioselective construction of the azabicyclo[2.2.2]octane scaffold, which can be achieved through various synthetic routes . These routes often rely on the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner .
Industrial Production Methods
Industrial production of 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic core or the ethynyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the azabicyclo[2.2.2]octane core provides structural stability. The compound may interact with enzymes or receptors, influencing biological pathways and leading to specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features but different chemical properties.
Tropane alkaloids: A family of compounds with a similar bicyclic core, known for their biological activities.
Eigenschaften
CAS-Nummer |
2731010-10-7 |
---|---|
Molekularformel |
C9H14ClN |
Molekulargewicht |
171.67 g/mol |
IUPAC-Name |
6-ethynyl-2-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-2-8-5-7-3-4-9(8)10-6-7;/h1,7-10H,3-6H2;1H |
InChI-Schlüssel |
VYKOOIJWIJEQLG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CC2CCC1NC2.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.